molecular formula C19H17N5O2S B2756296 N-[2-(1H-indol-3-yl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 688793-72-8

N-[2-(1H-indol-3-yl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No. B2756296
CAS RN: 688793-72-8
M. Wt: 379.44
InChI Key: WJCUVDKQTKLHRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction between tryptamine and another compound . For example, a compound was obtained in high yield in the reaction between tryptamine and naproxen . Another compound was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent .


Molecular Structure Analysis

The molecular structure of similar compounds was determined by nuclear magnetic resonance (NMR) ( 1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the use of N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .

Future Directions

The synthesis of new compounds that combine the properties of tryptamine and other compounds is of great interest due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of other compounds . Future research could focus on synthesizing a hybrid molecule that combines tryptamine and other compounds together in order to combine their properties .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c25-16(20-9-7-12-10-22-15-6-2-1-4-13(12)15)11-24-18(26)14-5-3-8-21-17(14)23-19(24)27/h1-2,4,6,10,14,17,21-22H,3,5,7-9,11H2,(H,20,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOUEHOUXOGUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NC1)NC(=S)N(C2=O)CC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

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